Superior Enantioselectivity in Ru₃ Cluster-Catalyzed α,β-Unsaturated Carboxylic Acid Hydrogenation: Walphos vs. Josiphos
In a direct head-to-head comparison using the same Ru₃ cluster framework, Walphos-containing catalysts exhibited substantially higher enantioselectivity and catalytic stability compared to their Josiphos-containing counterparts. The Walphos-based cluster achieved 90% ee in the hydrogenation of α-unsaturated carboxylic acids, while Josiphos-containing clusters produced low or nonexistent enantioselectivities [1]. This performance divergence is attributed to Walphos's unique axial-equatorial coordination mode, which prevents catalyst isomerization and fragmentation observed with Josiphos ligands [2].
| Evidence Dimension | Enantioselectivity (ee) in asymmetric hydrogenation of α-unsaturated carboxylic acids |
|---|---|
| Target Compound Data | 90% ee (with Walphos-containing Ru₃ cluster) |
| Comparator Or Baseline | Josiphos-containing Ru₃ cluster: low or nonexistent ee |
| Quantified Difference | >90 percentage points ee advantage |
| Conditions | Ru₃ cluster-catalyzed hydrogenation of α-unsaturated carboxylic acids (e.g., tiglic acid) under high-pressure conditions |
Why This Matters
For procuring ligands targeting high-value chiral carboxylic acid intermediates, Walphos SL-W009-1 provides a documented 90% ee advantage over Josiphos ligands in cluster-catalyzed systems, directly impacting product yield and optical purity.
- [1] Moberg, V., et al. (2012). Efficient cluster-based catalysts for asymmetric hydrogenation of α-unsaturated carboxylic acids. Chemistry - A European Journal, 18(39), 12458-12478. View Source
- [2] Moberg, V., et al. (2012). Efficient cluster-based catalysts for asymmetric hydrogenation of α-unsaturated carboxylic acids. Chemistry - A European Journal, 18(39), 12458-12478. View Source
